Acid Black 2

Description

Properties

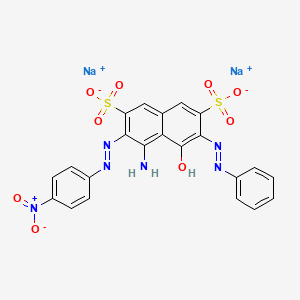

IUPAC Name |

disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMZHDJXSYHPKS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N6Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020934, DTXSID1024415 | |

| Record name | Nigrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Acid Black 1, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. acid black 1 is a dark brown granular solid. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, NKRA, Dark brown solid; [CAMEO] Soluble in water (10 g/l @ 25C); [MSDSonline], A group of dark blue or black dyes; [Hawley] Black powder; [MSDSonline] There are water-soluble, ethanol-soluble, and fat-soluble nigrosines; [Ullmann] | |

| Record name | C.I. ACID BLACK 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Acid Black 2 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amido Black | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nigrosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992), SOME SOL IN WATER, ALC, OIL /NIGROSINES/, In ethanol, 3 mg/mL; in 2-methoxyethanol50 mg/mL, In water, <0.1 mg/mL | |

| Record name | C.I. ACID BLACK 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NIGROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D&C Black No. 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark-brown powder | |

CAS No. |

1064-48-8, 83006-55-7, 8005-03-6 | |

| Record name | C.I. ACID BLACK 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D&C Black No. 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001064488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083006557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Black 2 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nigrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Acid Black 1, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-amino-5-hydroxy-3-(4-nitrophenylazo)-6-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Acid Black 2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHOL BLUE BLACK | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZT789770M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NIGROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D&C Black No. 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 662 °F (NTP, 1992) | |

| Record name | C.I. ACID BLACK 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of C.I. Acid Black 2

Introduction

C.I. Acid Black 2 (Colour Index Number 50420) is a synthetic black dye widely utilized across various industries, including textile dyeing, leather coloring, ink manufacturing, and biological staining.[1][2][3] Also known by the common name Nigrosin, it is an anionic, water-soluble dye belonging to the azine class of compounds.[2][4] It is crucial for researchers and drug development professionals to understand that Acid Black 2 is not a single, discrete chemical entity but rather a complex mixture of phenazine-based compounds.[4] This guide provides a detailed examination of its chemical identity, structure, synthesis, properties, and key experimental applications.

Chemical Identity and Structure

Acid Black 2 is the water-soluble form of Nigrosin, which is also known as C.I. Solvent Black 5. The water solubility is imparted by the process of sulfonation.[2][4] Due to its nature as a mixture, the precise molecular formula and weight can vary, and several have been reported in the literature. The structure is characterized by a complex phenazine core.

The manufacturing process results in a mixture of related compounds, leading to variations in reported chemical identifiers. The most commonly cited information is summarized below.

Table 1: Chemical Identifiers for C.I. Acid Black 2

| Identifier | Value |

|---|---|

| C.I. Name | Acid Black 2, C.I. 50420 |

| CAS Number | 8005-03-6[2][5][6] |

| Synonyms | Nigrosin WS (Water Soluble), Acid Nigrosine, Naphthalene Black 12B[3][4][7] |

| Molecular Class | Azine[2] |

| Common Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂[1][5][6][7][8] |

| Common Molecular Weight | 616.49 g/mol [5][7][8] |

| Alternative IUPAC Name | Disodium 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulfonate[7][9] |

It is important to note that other molecular formulas, such as C₃₄H₂₅N₉Na₂O₇S₃ and C₄₂H₂₉N₆Na₃O₁₂S₄, have also been associated with this dye, reflecting the complexity of the mixture.[1][6]

Synthesis Pathway

The production of Acid Black 2 is a two-stage process. First, the alcohol-soluble dye Nigrosin (C.I. Solvent Black 5) is synthesized. This is followed by a sulfonation step to render the dye water-soluble.

-

Synthesis of Nigrosin (Solvent Black 5): A mixture of nitrobenzene, aniline, and hydrochloric acid is heated in the presence of an iron or copper catalyst.[4] This reaction produces a mixture of phenazine-based compounds, which constitutes Nigrosin.

-

Sulfonation to Acid Black 2: The resulting Nigrosin mixture is then sulfonated, typically using sulfuric acid. This process introduces sulfonic acid groups (-SO₃H) onto the aromatic rings of the dye molecules. The final product is then converted to its sodium salt form to ensure high water solubility.[2]

Physicochemical Properties

Acid Black 2 is typically supplied as a black powder or granular solid with a metallic sheen.[2][3] Its key properties are determined by the presence of sodium sulfonate groups, which make it highly soluble in water.

Table 2: Physical and Chemical Properties of C.I. Acid Black 2

| Property | Value |

|---|---|

| Appearance | Dark brown to black powder/crystals[1] |

| Odor | Minimal/Odorless[1] |

| Solubility in Water | Soluble; forms a violet to blue-black solution[1][3][10][11] |

| Solubility in Ethanol | Soluble; forms a blue solution[2][3] |

| Behavior in Strong Acid | Dissolves in concentrated H₂SO₄ to form a blue solution; dilution yields a purple precipitate[2][3] |

| Behavior in Strong Base | Forms a dark purple precipitate with sodium hydroxide[2][3] |

Experimental Protocols

Acid Black 2 is a versatile agent in the laboratory, primarily used as a biological stain and as a dye in various industrial applications.

Protocol 1: Negative Staining of Microorganisms

Nigrosin is widely used for negative staining, a technique where the background is stained, leaving the specimen untouched and visible against a dark field.[4][5][6] This method is advantageous because it does not require heat fixation, thus preserving the natural size and shape of the microorganisms.[4]

Objective: To visualize bacteria, fungi, or other microorganisms without heat fixation.

Materials:

-

Nigrosin (Acid Black 2), 10% aqueous solution

-

Bacterial or fungal culture

-

Clean glass microscope slides and coverslips

-

Inoculating loop

-

Microscope

Methodology:

-

Place a small drop of the 10% Nigrosin solution onto a clean microscope slide.

-

Using a sterile inoculating loop, aseptically transfer a small amount of the microbial culture and mix it gently with the drop of dye on the slide.

-

Take a second clean slide and hold it at a 45-degree angle to the first slide. Touch the edge of the second slide to the drop of the dye-culture mixture.

-

Wait for the fluid to spread along the edge of the second slide.

-

Push the second slide smoothly and quickly across the surface of the first slide, creating a thin smear that transitions from thick to thin.

-

Allow the smear to air dry completely. Do not heat fix.

-

Once dry, place a drop of immersion oil directly onto the smear and examine under the oil immersion lens of a microscope.

-

Observe the unstained, bright microorganisms against a dark grey or black background.

Protocol 2: General Procedure for Dyeing Nylon Fabric

Acid dyes are used to dye protein fibers (like wool and silk) and synthetic polyamides (like nylon) under acidic conditions.[7] The sulfonic acid groups on the dye molecule form ionic bonds with the amino groups in the fibers.

Objective: To dye nylon fabric with Acid Black 2 to achieve a deep black shade.

Materials:

-

Acid Black 2 dye powder

-

Nylon fabric sample

-

Distilled water

-

Acetic acid or formic acid (for pH adjustment)

-

Sodium sulfate (leveling agent)

-

Beaker or dye bath

-

Heating plate and magnetic stirrer

-

pH meter

Methodology:

-

Prepare the Dye Stock Solution: Accurately weigh a small amount of Acid Black 2 powder and dissolve it in a known volume of distilled water to create a stock solution.

-

Prepare the Dyebath: Fill a beaker with water to a specific liquor-to-goods ratio (e.g., 40:1). Add the required volume of the dye stock solution.

-

Add Auxiliaries: Add a leveling agent, such as sodium sulfate (e.g., 10% on the weight of the fabric), to the dyebath to ensure even dye absorption.

-

Adjust pH: Stir the dyebath and slowly add acetic acid or formic acid to lower the pH to an acidic range, typically between 4.5 and 5.5.

-

Dyeing Process: Introduce the pre-wetted nylon fabric into the dyebath at room temperature.

-

Heating: Gradually heat the dyebath to near boiling (approximately 90-100°C) while stirring continuously. Maintain this temperature for 45-60 minutes.

-

Cooling and Rinsing: After the dyeing period, allow the bath to cool down. Remove the fabric and rinse it thoroughly with cold water until the rinse water runs clear to remove any unfixed dye.

-

Drying: Squeeze the excess water from the fabric and allow it to air dry or dry in a low-temperature oven.

References

- 1. Page loading... [wap.guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Acid black 2(nigrosine black) TDS|Acid black 2(nigrosine black) from Chinese supplier and producer - ACID BLACK DYES - Enoch dye [enochdye.com]

- 4. Nigrosin - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. dawnscientific.com [dawnscientific.com]

- 7. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 8. accustandard.com [accustandard.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Acid black 2 [chembk.com]

- 11. azerscientific.com [azerscientific.com]

An In-depth Technical Guide to the Principles and Mechanisms of Acid Black 2 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, mechanisms of action, and practical applications of Acid Black 2. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize this versatile dye in various analytical and preparative techniques.

Executive Summary

Acid Black 2, also known as Nigrosine, is a synthetic, water-soluble anionic diazo dye.[1] It is widely employed across various scientific and industrial fields, including textile dyeing, ink manufacturing, and, notably, as a biological stain in microscopy and for protein analysis.[2][3] Its utility stems from its strong affinity for proteinaceous substrates, a characteristic governed by a combination of electrostatic and hydrophobic interactions. This document elucidates the fundamental chemical properties of Acid Black 2, details its mechanism of interaction with proteins, provides quantitative data for its application, and outlines standardized experimental protocols for its use in biological staining.

Core Principles and Chemical Properties

Acid Black 2 belongs to the azine class of dyes and is produced by the sulfonation of Solvent Black 5 (a spirit-soluble Nigrosine).[3][4] This sulfonation introduces sulfonic acid (-SO₃H) groups into the molecule, rendering it anionic and highly soluble in water.[1]

The principle behind its function as a dye lies in its chemical structure. The molecule contains:

-

Chromophores : The azo groups (-N=N-) and the complex aromatic ring system are responsible for absorbing light in the visible spectrum, which gives the dye its black color.

-

Auxochromes : The sulfonic acid groups are the primary auxochromes. In an aqueous solution, these groups ionize to form sulfonate ions (-SO₃⁻), imparting a net negative charge to the dye molecule.[1] This anionic nature is central to its interaction with substrates.

Physical and Chemical Data

The following table summarizes the key quantitative properties of Acid Black 2.

| Property | Value / Description | Reference(s) |

| C.I. Name | Acid Black 2 | [3] |

| C.I. Number | 50420 | [3] |

| CAS Number | 8005-03-6 | [3] |

| Molecular Formula | Mixture of sulfonated nigrosine compounds (representative: C₂₂H₁₄N₆Na₂O₉S₂) | [1] |

| Appearance | Black powder or granules | [3] |

| Solubility | Soluble in water; slightly soluble in ethanol | [3][5] |

| λmax (in water) | 570 - 620 nm (variable with pH) | [1] |

| Optimal pH (Dyeing) | 4.5 - 5.5 | [6] |

| Optimal pH (Enzymatic Conversion) | 4.3 - 4.8 | [7] |

| Lightfastness (ISO) | 5 (on a scale of 1 to 8) | [3][8] |

Mechanism of Action and Interaction with Proteins

The primary mechanism by which Acid Black 2 binds to substrates like proteins (e.g., wool, silk, and biological specimens) is through electrostatic interactions.[6]

-

Acidic Conditions : Staining is typically performed under acidic conditions (pH 4.5-5.5).[6] In this environment, the amino groups (-NH₂) of basic amino acid residues (such as lysine and arginine) within the protein structure become protonated, acquiring a positive charge (-NH₃⁺).

-

Ionic Bonding : The negatively charged sulfonate groups (-SO₃⁻) on the Acid Black 2 molecule are then strongly attracted to these positively charged sites on the protein, forming stable ionic bonds.

-

Hydrophobic Interactions : In addition to electrostatic forces, hydrophobic interactions can occur between the large aromatic core of the dye molecule and nonpolar regions of the protein, further strengthening the binding.[9]

This dual-interaction mechanism results in a strong, stable coloration of the protein material.

Mechanism of Negative Staining

In microbiological applications, Acid Black 2 (Nigrosine) is used as a negative stain. The principle here is based on electrostatic repulsion.[10][11]

-

Negative Charges : Both the bacterial cell surface and the anionic dye molecule carry a net negative charge at a neutral or slightly alkaline pH.[10]

-

Repulsion : Due to this charge repulsion, the dye does not penetrate the bacterial cell wall.[11]

-

Background Staining : Instead, the dye colors the background of the slide, leaving the bacterial cells unstained and visible as clear outlines against a dark field.[12] This technique is particularly useful for visualizing delicate structures or bacteria that are difficult to stain directly, as it does not require heat-fixing.[10]

Experimental Protocols

Protein Staining for Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is adapted from methods for staining proteins on gels with Amido Black.[13][14]

Reagents:

-

Staining Solution : 0.1% (w/v) Acid Black 2 in a solution of 50% methanol and 10% glacial acetic acid.

-

Destaining Solution : 10% methanol and 10% glacial acetic acid in distilled water.[13]

Procedure:

-

Following electrophoresis, place the polyacrylamide gel in a clean container.

-

Rinse the gel briefly with deionized water to remove residual electrophoresis buffer.

-

Immerse the gel in the Acid Black 2 Staining Solution for 10-15 minutes with gentle agitation.[14]

-

Remove the staining solution.

-

Add Destaining Solution and agitate gently. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[14]

-

The gel can then be imaged and analyzed.

Negative Staining for Microbiology

This protocol outlines the general procedure for negative staining of bacteria using Nigrosine (Acid Black 2).[10][11]

Reagents:

-

A drop of Nigrosine stain (typically a 10% aqueous solution).[10]

-

Bacterial culture (broth or colony suspended in saline).

Procedure:

-

Place a small drop of Nigrosine stain near one end of a clean microscope slide.[11]

-

Using a sterile loop, aseptically transfer a small amount of bacterial culture into the drop of stain and mix gently.[11]

-

Take a second clean slide (the "spreader") and hold it at a 45° angle to the first slide. Touch the edge of the spreader to the drop, allowing the liquid to spread along the edge.

-

Push the spreader slide smoothly across the first slide to create a thin smear that feathers out.[11]

-

Allow the smear to air dry completely. Do not heat-fix , as this will distort the cells.[11][15]

-

Examine the slide under a microscope using the oil immersion objective. Bacteria will appear as colorless bodies against a dark gray/black background.

Visualizations

Synthesis of Acid Black 2

The synthesis of Acid Black 2 is a two-stage process. First, C.I. Solvent Black 5 is produced, which is then sulfonated to yield the water-soluble Acid Black 2.[4][16]

Caption: Synthesis pathway of Acid Black 2 from raw materials.

Mechanism of Protein Staining

The following diagram illustrates the electrostatic interaction between an anionic Acid Black 2 molecule and a protein chain under acidic conditions.

Caption: Electrostatic interaction between Acid Black 2 and protein.

Workflow for Negative Staining

This diagram outlines the key steps in preparing a bacterial smear for observation using the negative staining technique.

Caption: Experimental workflow for negative staining of bacteria.

References

- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 3. Acid Black 2 | 8005-03-6 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis Method of Solvent black 5 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pylamdyes.com [pylamdyes.com]

- 9. researchgate.net [researchgate.net]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. microbenotes.com [microbenotes.com]

- 12. flabslis.com [flabslis.com]

- 13. actascientific.com [actascientific.com]

- 14. researchgate.net [researchgate.net]

- 15. The Virtual Edge [uwyo.edu]

- 16. worlddyevariety.com [worlddyevariety.com]

Spectrophotometric Analysis of Acid Black 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectrophotometric analysis of Acid Black 2 (also known as Nigrosine), a synthetic dye with wide-ranging applications in various industries and scientific research. This document outlines the core principles, experimental protocols, and data presentation for the quantitative determination of Acid Black 2 using UV-Vis spectrophotometry.

Introduction

Acid Black 2, a complex mixture of phenazine-based compounds, is utilized in histology as a biological stain for tissues and cells, in the manufacturing of inks and shoe polish, and for dyeing materials such as leather, wood, and textiles.[1][2] Given its prevalent use, accurate and reliable methods for its quantification are essential for quality control, environmental monitoring, and various research applications. UV-Visible spectrophotometry offers a rapid, cost-effective, and accessible method for determining the concentration of Acid Black 2 in aqueous solutions, based on the fundamental principle of the Beer-Lambert Law.[3][4]

Principle of Analysis

The quantitative analysis of Acid Black 2 by spectrophotometry is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[4][5] The law is expressed as:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant unique to the substance at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the substance (in mol L⁻¹).

By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[3]

Quantitative Data

The key parameter for the spectrophotometric analysis of Acid Black 2 is its wavelength of maximum absorbance (λmax). While the molar absorptivity can be experimentally determined, the λmax provides the optimal wavelength for measurement to ensure maximum sensitivity.

| Parameter | Value | Solvent |

| Wavelength of Maximum Absorbance (λmax) | ~570 nm | Water |

| Molar Absorptivity (ε) | To be determined experimentally | Water |

Note: The λmax of a compound can be influenced by the solvent and the pH of the solution. It is recommended to determine the λmax experimentally under the specific conditions of the analysis.

Experimental Protocol

This section details the methodology for the quantitative determination of Acid Black 2.

Materials and Equipment

-

Acid Black 2 (analytical standard)

-

Deionized or distilled water

-

Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes (e.g., 10 mL, 5 mL, 1 mL)

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

Preparation of Solutions

4.2.1. Stock Solution (e.g., 100 mg/L)

-

Accurately weigh 10.0 mg of analytical grade Acid Black 2 powder.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of deionized water to dissolve the powder completely.

-

Once dissolved, dilute to the mark with deionized water.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

4.2.2. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution. The concentration range should be chosen to encompass the expected concentration of the unknown sample and to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0). An example of a dilution series is provided in the table below.

| Standard | Concentration (mg/L) | Preparation |

| 1 | 1.0 | Dilute 1.0 mL of stock solution to 100 mL |

| 2 | 2.5 | Dilute 2.5 mL of stock solution to 100 mL |

| 3 | 5.0 | Dilute 5.0 mL of stock solution to 100 mL |

| 4 | 7.5 | Dilute 7.5 mL of stock solution to 100 mL |

| 5 | 10.0 | Dilute 10.0 mL of stock solution to 100 mL |

Spectrophotometric Measurement

-

Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure stable readings.

-

Determination of λmax:

-

Use one of the mid-range standard solutions (e.g., 5.0 mg/L).

-

Scan the absorbance of the solution over a wavelength range of 400-800 nm, using deionized water as a blank.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax for Acid Black 2.

-

-

Calibration Curve Construction:

-

Set the spectrophotometer to the determined λmax.

-

Zero the instrument using a cuvette filled with deionized water (the blank).

-

Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it.

-

Record the absorbance values for each concentration.

-

-

Measurement of Unknown Sample:

-

If necessary, dilute the unknown sample with deionized water to ensure its absorbance falls within the range of the calibration curve.

-

Measure the absorbance of the prepared unknown sample at the λmax.

-

Data Analysis

-

Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.

-

Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). The R² value should be close to 1.0 (typically > 0.99) for a good linear fit.

-

Calculation of Unknown Concentration: Use the equation of the calibration curve to calculate the concentration of Acid Black 2 in the unknown sample. If the sample was diluted, remember to multiply the calculated concentration by the dilution factor to obtain the original concentration.

-

Determination of Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the calibration curve (m), the molecular weight of Acid Black 2, and the path length of the cuvette (b).

Workflow Diagram

The following diagram illustrates the experimental workflow for the spectrophotometric analysis of Acid Black 2.

References

The Historical Applications of Acid Black 2 in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 2, a synthetic dye also widely known as Nigrosin, has a rich history of application across various scientific disciplines. Its properties as a water-soluble anionic dye have made it an invaluable tool, particularly in the fields of microbiology, histology, and cell biology. This technical guide provides a comprehensive overview of the historical and ongoing scientific applications of Acid Black 2, with a focus on detailed experimental protocols, quantitative data, and the underlying principles of its use.

Core Properties of Acid Black 2

Acid Black 2 is a complex mixture of phenazine-based compounds. Its utility as a biological stain is primarily due to its anionic nature, allowing it to interact with various cellular components.

| Property | Value | Reference |

| C.I. Name | Acid Black 2 | General Knowledge |

| C.I. Number | 50420 | General Knowledge |

| CAS Number | 8005-03-6 | [1] |

| Molecular Formula | C22H14N6Na2O9S2 | General Knowledge |

| Maximum Absorption Wavelength (λmax) | 570 nm | General Knowledge |

| Solubility | Water, Ethanol | [1] |

Microbiological Applications

Acid Black 2 has been a cornerstone in microbiological staining techniques for its utility in negative staining and as a counterstain.

Negative Staining for Bacterial Capsules

One of the most prominent historical applications of Acid Black 2 is in the negative staining of bacterial capsules. The capsule is a gelatinous outer layer that is difficult to stain with conventional dyes. In this technique, the background is stained, leaving the capsule as a clear, unstained halo around the bacterial cell.

Principle of Staining: The acidic nature of Acid Black 2 (Nigrosin) results in a negatively charged chromogen. Since the surface of most bacterial cells is also negatively charged, the dye is repelled and does not penetrate the cell or its capsule. This creates a dark background against which the unstained, transparent capsule can be visualized.[2][3]

Experimental Protocol:

-

Place a small drop of Nigrosin solution (10% w/v) on a clean glass slide.[2]

-

Aseptically, add a loopful of the bacterial culture to the drop of stain and mix gently.

-

Using the edge of a second slide, spread the mixture across the first slide to create a thin smear.

-

Allow the smear to air dry. Do not heat fix , as this can shrink or destroy the capsule.[4]

-

Optionally, a basic stain such as crystal violet can be applied for 1 minute to stain the bacterial cells, then gently rinsed with water.[4]

-

Examine the slide under a microscope using an oil immersion lens.

Expected Results:

-

Capsulated Bacteria: Appear as clear halos around the stained or unstained bacterial cells, against a dark background.[2]

-

Non-capsulated Bacteria: No clear halo will be visible around the bacterial cells.

Commonly Visualized Bacteria: Cryptococcus neoformans, Klebsiella pneumoniae, Streptococcus pneumoniae.[3]

Dorner's Method for Endospore Staining

Acid Black 2 is also used as a counterstain in the Dorner method for staining bacterial endospores. Endospores are highly resistant, dormant structures that are difficult to stain.

Principle of Staining: In this differential staining technique, the primary stain, carbol fuchsin, is driven into the endospore by heat. The vegetative cells are then decolorized with acid-alcohol, while the endospores retain the primary stain. Nigrosin is then used to create a dark background, making the stained spores and unstained vegetative cells visible.[5]

Experimental Protocol (Modified Dorner's Method):

-

Create an aqueous suspension of the bacteria in a test tube.

-

Add an equal volume of carbol fuchsin to the bacterial suspension.

-

Immerse the test tube in a boiling water bath for 10 minutes.[6]

-

On a clean glass slide, place a loopful of 7% (w/v) Nigrosin solution.

-

Add a loopful of the boiled carbol fuchsin-bacterial suspension to the Nigrosin on the slide and mix to create a thin smear.[6]

-

Allow the smear to air dry.

-

Examine under an oil immersion lens.

Expected Results:

Cell Viability Assays

The Eosin-Nigrosin staining technique is a widely used and historically significant method for assessing sperm viability.

Principle of Staining: This is a dye exclusion method based on the integrity of the cell membrane. Eosin is a red, acidic dye that can penetrate cells with compromised plasma membranes (i.e., dead cells), staining them pink or red. Live cells with intact membranes exclude the eosin and remain unstained. Nigrosin provides a dark background, which enhances the contrast and makes the unstained (live) and stained (dead) sperm heads easier to visualize.

Experimental Protocol:

-

Mix one drop of semen with two drops of 1% eosin Y solution.

-

After 30 seconds, add three drops of 10% Nigrosin solution.

-

Create a thin smear of the mixture on a glass slide.

-

Allow the smear to air dry.

-

Examine under a microscope at 400x or 1000x magnification.

Quantitative Data Presentation:

A study evaluating this technique on 1,235 human semen samples provided the following quantitative insight into its reliability:

| Parameter | Value |

| Number of Samples | 1,235 |

| Mean sum of stained (dead) and motile sperm | 91% (± 10% SD) |

This data, from a 2003 study by Björndahl et al., demonstrates the consistency of the eosin-nigrosin staining method in assessing sperm vitality.[7]

Histological Applications

While less documented with specific named protocols compared to its microbiological uses, Acid Black 2 has been employed in histology as a cytoplasmic counterstain and for staining nervous tissue.[1] As an acid dye, it binds to basic (acidophilic) tissue components like cytoplasm and collagen.

Generalized Protocol as a Counterstain:

-

Deparaffinize and rehydrate tissue sections.

-

Perform primary staining (e.g., with a nuclear stain like hematoxylin).

-

Rinse thoroughly.

-

Immerse slides in a 1% aqueous solution of Acid Black 2 for 1-3 minutes.

-

Rinse briefly in distilled water.

-

Dehydrate, clear, and mount.

Expected Results:

-

Nuclei: Stained by the primary stain (e.g., blue/purple with hematoxylin).

-

Cytoplasm and Connective Tissue: Stained black or grey by Acid Black 2.

Signaling Pathways and Experimental Workflows

Acid Black 2 is not directly involved in cellular signaling pathways. Instead, it is a tool used to visualize cellular structures that may be components of these pathways. For instance, by staining the cytoplasm, it helps to delineate the cellular boundaries and provide context for the localization of signaling proteins identified by other methods like immunohistochemistry.

Below are Graphviz diagrams illustrating the workflow of key experimental procedures using Acid Black 2.

References

- 1. azerscientific.com [azerscientific.com]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. universe84a.com [universe84a.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. studymicrobio.com [studymicrobio.com]

- 6. Endospore Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 7. masson trichrome staining: Topics by Science.gov [science.gov]

Commercial Sources and Applications of Acid Black 2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sources, Properties, and Key Applications of Acid Black 2 (Nigrosin) in Biological Research.

Introduction

Acid Black 2, also widely known as Nigrosin, is a synthetic, water-soluble anionic dye. It is a complex mixture of phenazine-based compounds produced by the sulfonation of spirit-soluble nigrosine. While it has extensive industrial applications in textiles, leather dyeing, and ink manufacturing, its high-purity grades are of significant utility in biological and biomedical research.[1][2] This guide provides a comprehensive overview of the commercial sources of research-grade Acid Black 2, its technical specifications, and detailed protocols for its primary applications in microscopy and cell viability assessment.

Commercial Sources and Suppliers for Research Applications

High-purity Acid Black 2 suitable for laboratory and research applications is available from a variety of chemical suppliers. Researchers should look for grades specified for biological staining or microscopy to ensure minimal impurities and consistent performance.[2]

Below is a table summarizing some of the key commercial suppliers offering research-grade Acid Black 2.

| Supplier | Product Name | Grade/Purity | Available Forms | Key Applications Noted |

| Sigma-Aldrich | Nigrosin, water soluble | For use as a biological stain | Powder | Negative staining, cell viability, Dorner's spore stain. |

| MedChemExpress | Acid Black 2 (Nigrosine) | Biochemical Assay Reagent | Powder | Biochemical and life science research.[3] |

| Amaris Chemical Solutions | Acid Black 2 Crystal | Extra Pure | Crystal | Biological staining, histology, analytical applications.[2] |

| Innovating Science (via Ubuy) | Nigrosin Saturated Solution | Laboratory Grade | Saturated Solution | Staining dye for biochemistry and microbiology.[4] |

| Azer Scientific | Nigrosin (Acid Black 2) Sat | Laboratory Grade | Saturated Solution | Biological stain for tissues and cells.[5] |

| Carolina Biological Supply | Nigrosin, 5% Aqueous | Laboratory Grade | 5% Aqueous Solution | General chemical storage and educational laboratories.[6] |

| ENG Scientific | Nigrosin, 1% & 10% Aqueous Solution | Certified Dyes | Aqueous Solution | Background stain for improved visualization.[7] |

| Dawn Scientific (TriStains) | Nigrosin W/S | Histology Grade | Powder | Histology, cytology, microbiology.[8] |

| NINGBO INNO PHARMCHEM CO.,LTD. | Acid Black 2 | High-grade | Powder | Microscopy and biological research.[1] |

Technical Data and Physicochemical Properties

Sourcing the appropriate grade of Acid Black 2 is crucial for experimental reproducibility. The following table summarizes key technical and physicochemical properties based on supplier technical data sheets.

| Property | Value |

| CAS Number | 8005-03-6 |

| C.I. Number | 50420 |

| Molecular Formula | C22H14N6Na2O9S2 (representative component) |

| Molecular Weight | 616.49 g/mol (representative component) |

| Appearance | Black powder or crystals.[9][10] |

| Solubility | Soluble in water.[9][10] |

| Purity (Industrial Grade) | Typically around 99% min.[10] |

| Purity (Research/Biological Stain) | Higher purity, with lot-to-lot consistency. |

| pH (1% aqueous solution) | 4-7.[9] |

| Storage | Room temperature, in a dry, cool, and tightly closed container.[9] |

Key Research Applications and Experimental Protocols

Acid Black 2 is primarily utilized in two key areas of biological research: as a negative stain for visualizing microorganisms and in combination with other dyes for assessing cell viability.

Negative Staining of Microorganisms

Negative staining is a technique where the background is stained, leaving the specimen untouched and visible in contrast. Acid Black 2 is an excellent agent for this purpose as its particles do not penetrate the negatively charged surface of most bacterial and fungal cells. This method is particularly useful for visualizing capsules, which are often difficult to stain with positive dyes.

-

Preparation: Place a small drop of 10% w/v Nigrosin solution on a clean glass microscope slide.

-

Sample Inoculation: Aseptically transfer a loopful of the microbial culture (from a liquid broth or a saline suspension of a colony) into the drop of Nigrosin.

-

Mixing: Gently mix the culture with the stain using the inoculation loop.

-

Smear Preparation: Using the edge of a second slide held at a 45-degree angle, draw the mixture across the first slide to create a thin smear.

-

Air Dry: Allow the smear to air dry completely. Do not heat fix , as this can distort the cells and capsules.

-

Microscopy: Examine the slide under a microscope, starting with lower power and moving to oil immersion for detailed observation. The cells will appear as clear, unstained bodies against a dark background.

Cell Viability Assessment (Eosin-Nigrosin Staining)

The Eosin-Nigrosin staining technique is a widely used method for differentiating live and dead cells, particularly sperm. The principle is based on the integrity of the cell membrane. Live cells with intact membranes exclude the eosin dye, while dead cells with compromised membranes are permeable to eosin and stain red or pink. Nigrosin provides a dark background, enhancing the contrast and making the unstained (live) and stained (dead) cells easier to visualize.

-

Sample Preparation: Mix a fresh semen sample thoroughly. Place a 30-50 µL aliquot into a small test tube.

-

Stain Addition: Add 2-3 drops of Eosin-Nigrosin stain solution to the sample.

-

Incubation: Gently swirl the tube to mix and let it stand for 30 seconds.

-

Slide Preparation: Place one drop of the mixture onto a clean, pre-labeled microscope slide. Create a smear and allow it to air dry.

-

Mounting: Coverslip the dried slide using a compatible mounting medium.

-

Microscopic Examination: Examine the slide under a 40x or 100x objective.

-

Viable (Live) Sperm: Appear colorless or faintly pink with intact membranes.

-

Non-viable (Dead) Sperm: Stain red or dark pink due to compromised membranes.

-

Background: Should be dark, provided by the Nigrosin.

-

Mandatory Visualizations

Logical Relationship Diagram: Principle of Eosin-Nigrosin Staining

Caption: Logical flow of Eosin-Nigrosin staining for cell viability.

Experimental Workflow: Negative Staining

Caption: Step-by-step workflow for negative staining of microorganisms.

Experimental Workflow: Eosin-Nigrosin Viability Staining

Caption: Step-by-step workflow for Eosin-Nigrosin cell viability staining.

Conclusion

Acid Black 2 (Nigrosin) is a versatile and cost-effective dye with important applications in biological research, particularly for the visualization of microorganisms and the assessment of cell viability. For researchers and drug development professionals, sourcing high-purity, research-grade Acid Black 2 from reputable suppliers is essential for obtaining reliable and reproducible results. The experimental protocols provided in this guide offer a solid foundation for the implementation of these techniques in the laboratory. While Acid Black 2's role in drug development is primarily as a diagnostic and visualization tool rather than a therapeutic agent, its utility in fundamental cell biology research remains significant.

References

- 1. nbinno.com [nbinno.com]

- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acid Black 2 - Nigrosin Saturated Solution - 100mL Poland | Ubuy [ubuy.com.pl]

- 5. azerscientific.com [azerscientific.com]

- 6. carolina.com [carolina.com]

- 7. engscientific.com [engscientific.com]

- 8. dawnscientific.com [dawnscientific.com]

- 9. Acid Black 2 - High Quality Dye at Best Price [arnishlaborates.in]

- 10. Acid Black 2 High-Quality Acid Dye at Attractive Prices [dyesandpigments.co.in]

An In-depth Technical Guide to Acid Black 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Black 2 (C.I. 50420), a synthetic azine dye widely utilized across various scientific and industrial domains. This document consolidates its chemical and physical properties, outlines its synthesis and applications, and provides detailed experimental protocols for its use in biological staining.

Core Quantitative Data

A summary of the key quantitative and qualitative properties of Acid Black 2 is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C22H14N6Na2O9S2 | [1] |

| Molecular Weight | 616.49 g/mol | [1] |

| CAS Number | 8005-03-6 | [2] |

| Appearance | Black powder or crystals | [3] |

| Solubility in Water | Soluble | [4] |

| Solubility in Ethanol | Soluble (yields a blue solution) | [4] |

| Melting Point | >300 °C (decomposes) | [5] |

| pH Level (1% aqueous solution) | 4-7 | [5] |

Chemical Synthesis and Structure

Acid Black 2, also known as Nigrosine, is produced through the sulfonation of aniline black (C.I. Solvent Black 5).[6] This process involves the reaction of aniline and its derivatives with nitrobenzene in the presence of a catalyst, followed by sulfonation to introduce sulfonic acid groups. These groups are then converted to their sodium salts, rendering the dye water-soluble.[6] The resulting structure is a complex mixture of phenazine-based compounds.[7]

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of Acid Black 2 to its various applications.

Caption: Synthesis and application workflow for Acid Black 2.

Applications in Research and Industry

Acid Black 2 is a versatile dye with numerous applications:

-

Industrial Applications: It is extensively used in the textile industry for dyeing protein-based fibers like wool and silk.[7] It is also employed in the manufacturing of inks, shoe polish, and in the coloring of leather, wood, and plastics.[3][8]

-

Biological and Research Applications: In laboratory settings, Acid Black 2 is commonly known as Nigrosine and is used as a biological stain in microbiology and histology.[3][9] It is particularly useful for negative staining, where the background is stained, leaving the cells colorless and visible against a dark field.[10] It is also utilized in cell viability tests, as living cells with intact membranes exclude the dye, while dead cells take it up.

Experimental Protocol: Negative Staining of Bacteria

This protocol provides a detailed methodology for the negative staining of bacterial cells using Acid Black 2 (Nigrosine).

Objective: To visualize bacterial morphology (shape and arrangement) without heat fixation, which can distort cellular structures.

Materials:

-

Acid Black 2 (Nigrosine) staining solution (10% w/v in distilled water)

-

Bacterial culture (broth or colony from an agar plate)

-

Inoculating loop or sterile needle

-

Clean glass microscope slides

-

Coverslips

-

Light microscope

Procedure:

-

Slide Preparation: Place a small drop of Acid Black 2 staining solution near one end of a clean microscope slide.

-

Inoculation: Using a sterile inoculating loop or needle, aseptically transfer a small amount of bacterial culture to the drop of stain. If using a colony from a plate, add a tiny drop of sterile water to the slide first and emulsify the colony in the water before adding the stain.

-

Mixing: Gently and thoroughly mix the bacterial culture with the stain using the inoculating loop.

-

Spreading: Take a second clean microscope slide, hold it at a 45-degree angle to the first slide, and bring it back to the edge of the drop of the bacteria-stain mixture. Allow the drop to spread along the edge of the spreader slide.

-

Smear Creation: Push the spreader slide smoothly and quickly across the surface of the first slide, dragging the mixture behind it. This will create a thin smear that is thick at one end and thin at the other.

-

Air Drying: Allow the smear to air dry completely. Do not heat fix.

-

Microscopic Examination: Once the slide is dry, it can be examined under the microscope. Start with the low-power objective and progress to the oil-immersion objective for detailed observation. The bacterial cells will appear as clear, unstained bodies against a dark purple-black background.

Safety and Handling

Acid Black 2 is generally considered to have low acute toxicity.[7] However, appropriate safety precautions should always be observed in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the dye.[11]

-

Inhalation: Avoid inhaling the powder. Use in a well-ventilated area or with a fume hood.[2]

-

Contact: In case of skin or eye contact, flush immediately with plenty of water for at least 15 minutes.[11]

-

Storage: Store in a cool, dry place away from strong oxidizing agents.[4]

Signaling Pathways

Currently, there is no documented evidence to suggest that Acid Black 2 directly participates in or modulates specific cellular signaling pathways. Its primary role in a biological context is as a physical staining agent, where its interaction with cells is based on membrane permeability rather than specific molecular binding that would trigger a signaling cascade. Researchers should be aware that its utility lies in visualization rather than as a bioactive compound for studying cell signaling.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 4. Acid black 2 [chembk.com]

- 5. Acid Black 2 - High Quality Dye at Best Price [arnishlaborates.in]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Acid Black 2 Applcation Areas - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 9. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 10. nbinno.com [nbinno.com]

- 11. sahadyes.com [sahadyes.com]

Methodological & Application

Application Notes and Protocols for Protein Quantification Using an Acid Black Dye-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate determination of protein concentration is a cornerstone of many experimental workflows in life science research and drug development. While several methods are widely used, such as the Bradford and BCA assays, dye-binding assays utilizing acid black dyes offer a robust and cost-effective alternative. This document provides detailed application notes and protocols for a protein quantification assay based on the principles of Amido Black 10B (Acid Black 1) staining, a method suitable for a variety of sample types. While the user initially inquired about Acid Black 2 (Nigrosin), our comprehensive literature review indicates that Acid Black 2 is primarily employed as a qualitative negative stain in microbiology. In contrast, the closely related Amido Black 10B has well-established protocols for the quantitative determination of protein concentration.

The assay described herein is based on the binding of the anionic dye to proteins, followed by spectrophotometric quantification. This method is particularly useful for its compatibility with detergents and other substances that can interfere with copper-based assays.

Principle of the Assay

The Amido Black protein assay is a colorimetric method for determining the total protein concentration in a sample. The anionic dye, Amido Black 10B, binds to proteins primarily through interactions with basic amino acid residues. In an acidic environment, this binding results in a stable protein-dye complex. The unbound dye is washed away, and the amount of dye bound to the protein, which is directly proportional to the protein concentration, can be quantified by eluting the dye and measuring its absorbance.

Application Notes

Advantages:

-

Robustness: The assay is less susceptible to interference from common laboratory reagents such as detergents (e.g., SDS, Triton X-100), reducing agents, and chaotropic salts compared to copper-based assays like the BCA or Lowry methods.[1]

-

Sensitivity: The assay can detect protein quantities in the microgram range.

-

Versatility: It can be adapted for proteins in solution, immobilized on membranes (e.g., dot blots), and even for quantifying protein content in whole cells or tissue homogenates.[1][2]

-

Cost-Effective: The reagents required for this assay are generally less expensive than those for commercial kit-based assays.

Limitations:

-

Protein-to-Protein Variation: As with other dye-binding assays, the extent of dye binding can vary depending on the amino acid composition of the protein. It is recommended to use a protein standard that is similar in composition to the unknown sample for the most accurate results.

-

Time-Consuming: The protocol involves several incubation and wash steps, making it more time-consuming than rapid assays like the Bradford assay.

Applications in Drug Development:

-

Quantification of purified protein therapeutics: To ensure accurate dosing and formulation.

-

Monitoring protein expression levels: In cell lysates during target validation and preclinical studies.

-

Assessing protein recovery: During various stages of protein purification.

-

High-throughput screening: The microplate-based protocol allows for the simultaneous analysis of multiple samples.

Comparison with Other Protein Quantification Assays

The selection of a protein assay depends on the nature of the sample, the required sensitivity, and the presence of potentially interfering substances. The following table provides a summary of key characteristics of the Amido Black assay compared to the widely used Bradford and BCA assays.

| Feature | Amido Black Assay | Bradford Assay | BCA Assay |

| Principle | Dye-binding (Amido Black 10B) | Dye-binding (Coomassie Brilliant Blue G-250) | Copper-based (Biuret reaction and chelation with bicinchoninic acid) |

| Typical Wavelength | ~630 nm | 595 nm | 562 nm |

| Assay Time | 30 - 60 minutes | ~15 minutes | 30 - 120 minutes |

| Linear Range | ~1 - 30 µg | ~1 - 20 µg/mL | ~20 - 2000 µg/mL |

| Detergent Compatibility | Generally good | Poor | Good |

| Reducing Agent Compatibility | Good | Good | Poor |

| Protein-to-Protein Variation | Moderate | High | Low |

Experimental Protocols

Protocol 1: Protein Quantification in Solution (Microplate Method)

This protocol is suitable for determining the concentration of soluble proteins.

Materials:

-

Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 25% (v/v) isopropanol and 10% (v/v) acetic acid.

-

Destaining Solution: 25% (v/v) isopropanol and 10% (v/v) acetic acid in deionized water.

-

Elution Buffer: 50 mM NaOH.

-

Protein Standard Solution: Bovine Serum Albumin (BSA) at a concentration of 1 mg/mL.

-

96-well microplate (flat-bottom).

-

Microplate reader.

Procedure:

-

Prepare Protein Standards: Prepare a series of protein standards by diluting the 1 mg/mL BSA stock solution. A typical range would be from 1 µg/mL to 30 µg/mL.

-

Sample Preparation: Dilute your unknown protein samples to fall within the range of the standard curve.

-

Dot Blotting: Spot 2 µL of each standard and unknown sample onto a strip of nitrocellulose or PVDF membrane. Allow the spots to air dry completely.

-

Staining: Immerse the membrane in the Amido Black Staining Solution and incubate for 5-10 minutes with gentle agitation.

-

Destaining: Transfer the membrane to the Destaining Solution and wash for 10-15 minutes with gentle agitation, changing the solution 2-3 times until the background is clear and the protein spots are distinct.

-

Elution: Carefully excise each spot and place it into a well of a 96-well microplate. Add 200 µL of Elution Buffer to each well.

-

Incubation: Incubate the plate for 15 minutes at room temperature with gentle shaking to elute the dye.

-

Measurement: Measure the absorbance of each well at approximately 630 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (a spot with no protein) from all readings. Plot a standard curve of absorbance versus protein amount (µg) for the BSA standards. Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Protocol 2: Micro-Protein Assay on Cellulose Acetate Membrane

This protocol is advantageous when sample volume is limited.

Materials:

-

Amido Black Staining Solution: 0.25% (w/v) Amido Black 10B in 45% (v/v) methanol and 10% (v/v) glacial acetic acid.[3]

-

Destaining Solution: 45% (v/v) methanol and 10% (v/v) glacial acetic acid in deionized water.[3]

-

Cellulose Acetate Dissolving Solution: 80% formic acid, 10% glacial acetic acid, 1% TCA.[3]

-

Protein Standard Solution (BSA, 5 mg/mL).

-

Cellulose acetate membrane strips.

-

Spectrophotometer.

Procedure:

-

Prepare Protein Standards: Create a serial dilution of the 5 mg/mL BSA stock solution.[3]

-

Sample Application: Spot 1 µL of each standard and unknown sample in duplicate onto a cellulose acetate membrane strip. Allow the spots to air dry.[3]

-

Staining: Immerse the strip in the Amido Black Staining Solution for 10 minutes.[3]

-

Destaining: Transfer the strip to the Destaining Solution and wash with several changes until the background is nearly white.[3]

-

Elution: Carefully cut out one of each duplicate spot and place it in a microcentrifuge tube containing 400 µL of the Cellulose Acetate Dissolving Solution.[3]

-

Measurement: Measure the absorbance of the eluted dye at 523 nm.[3]

-

Analysis: Plot a standard curve of absorbance versus protein concentration for the BSA standards and determine the concentration of the unknown samples.[3]

Visualizations

Caption: Workflow for the Amido Black protein quantification assay.

Caption: Principle of the Amido Black protein assay.

References

Application Notes and Protocol for the Differential Staining of Collagen Fibers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of collagen deposition and maturation is critical in various fields, including developmental biology, wound healing, and fibrosis research. While a specific, standardized protocol for the direct staining of collagen fibers using Acid Black 2 (also known as Nigrosine) is not well-documented in standard histological literature, the Herovici's stain stands as a powerful and widely utilized polychromatic method for the differential visualization of young and mature collagen. These application notes provide a comprehensive protocol for Herovici's stain, a technique invaluable for researchers seeking to distinguish between different collagen types within tissue sections.

Herovici's stain employs a combination of dyes that allows for the simultaneous identification of newly formed, immature collagen (Type III) and established, mature collagen (Type I). This differentiation is achieved through the differential affinity of the collagen fibers for the dye components, resulting in a vibrant and informative multi-colored tissue preparation. Typically, young collagen and reticulin fibers are stained blue, while mature collagen appears red or pink. This distinction provides crucial insights into the dynamics of collagen remodeling in both normal physiological processes and pathological conditions.

Principle of Staining

The Herovici's staining method is a multi-step process that relies on the sequential application of different dye solutions. The technique is based on the principle of competitive staining, where dyes with different molecular sizes and affinities bind to various tissue components. A key step involves the use of a picric acid-acid fuchsin solution to stain mature collagen, followed by a methyl blue solution that preferentially stains young collagen and reticulin fibers. The differential staining is thought to be influenced by the density and arrangement of the collagen fibrils, with the more porous and less cross-linked young collagen being more accessible to the blue dye.

Data Presentation

The following table summarizes the expected staining results with the Herovici's protocol, providing a clear guide for the interpretation of stained tissue sections.

| Tissue Component | Expected Color |

| Mature Collagen (Type I) | Red / Pink |

| Young Collagen (Type III) & Reticulin | Blue |

| Nuclei | Blue / Black |

| Cytoplasm | Yellow |

| Erythrocytes | Yellow |

Experimental Protocol

This protocol is a standard method for performing Herovici's stain on formalin-fixed, paraffin-embedded tissue sections.

Reagents and Solutions

-

Weigert's Iron Hematoxylin

-

Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol

-

Solution B: 4 ml 29% Ferric Chloride in 95 ml distilled water, with 1 ml concentrated Hydrochloric Acid

-

Working Solution: Mix equal parts of Solution A and Solution B immediately before use.

-

-

Herovici's Staining Solution

-

This is often prepared as a mixture of two primary solutions just before use, or as a stable single solution depending on the specific formulation. A common approach involves:

-

Solution A (for mature collagen): A saturated aqueous solution of Picric Acid containing Acid Fuchsin.

-

Solution B (for young collagen): An aqueous solution of Methyl Blue or Aniline Blue.

-

-

A simplified, combined working solution can be prepared as follows:

-

Distilled Water: 100 ml

-

Saturated Picric Acid: 50 ml

-

1% Acid Fuchsin (aqueous): 10 ml

-

1% Methyl Blue (aqueous): 5 ml

-

Glycerol: 5 ml

-

Mix well before use.

-

-

-

1% Acetic Acid Solution

-

1 ml Glacial Acetic Acid in 99 ml distilled water.

-

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (two changes of 5 minutes each).

-

Transfer through descending grades of alcohol to water: 100% Ethanol (two changes of 3 minutes each), 95% Ethanol (3 minutes), 70% Ethanol (3 minutes).

-

Rinse in running tap water.

-

-

Nuclear Staining:

-

Stain in Weigert's Iron Hematoxylin working solution for 5-10 minutes.

-

Rinse in running tap water for 5-10 minutes until the water runs clear.

-

Differentiate briefly in 1% acid-alcohol if necessary to remove background staining.

-

Wash thoroughly in running tap water.

-